molecular formula C27H25N3O2 B2959668 8-ethoxy-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866588-56-9

8-ethoxy-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No.: B2959668
CAS No.: 866588-56-9
M. Wt: 423.516
InChI Key: HAFASMKGZJIFSO-UHFFFAOYSA-N
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Description

8-ethoxy-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethoxy-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

8-ethoxy-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may yield pyrazoline derivatives.

Scientific Research Applications

8-ethoxy-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-ethoxy-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 8-ethoxy-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline can be compared with other pyrazoloquinoline derivatives, such as:
    • 8-ethoxy-5-[(3-methoxyphenyl)methyl]-3-(4-chlorophenyl)-5H-pyrazolo[4,3-c]quinoline
    • 8-ethoxy-5-[(3-methoxyphenyl)methyl]-3-(4-fluorophenyl)-5H-pyrazolo[4,3-c]quinoline

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

8-ethoxy-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O2/c1-4-32-22-12-13-25-23(15-22)27-24(26(28-29-27)20-10-8-18(2)9-11-20)17-30(25)16-19-6-5-7-21(14-19)31-3/h5-15,17H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFASMKGZJIFSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)C)CC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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